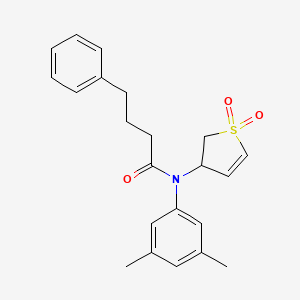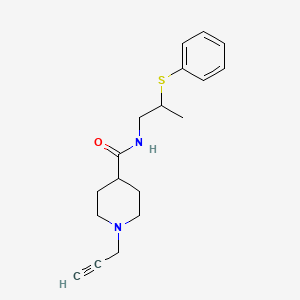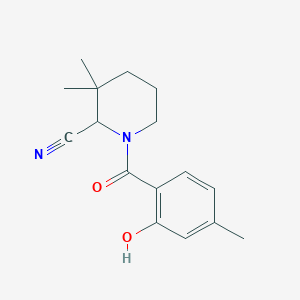
N-(4-(N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)-3-methylphenyl)propionamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)-3-methylphenyl)propionamide is a complex organic compound characterized by its elaborate molecular structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)-3-methylphenyl)propionamide typically involves multiple steps, starting with the preparation of the core 1,2,3,4-tetrahydroquinoline structure. This is often achieved through cyclization reactions of precursor materials under controlled conditions. Following the formation of the core structure, further functionalization through sulfonamide and methoxyacetyl modifications is performed. Each step requires specific catalysts, solvents, and reaction temperatures to achieve the desired product with high purity and yield.
Industrial Production Methods
In an industrial setting, the synthesis process may be optimized to scale up production. This involves the use of larger reaction vessels, continuous flow reactors, and automated control systems to maintain optimal reaction conditions. Techniques such as chromatography and crystallization are employed for the purification of the final product.
化学反应分析
Types of Reactions
N-(4-(N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)-3-methylphenyl)propionamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can produce corresponding reduced forms, altering its biological activity.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, allowing for modifications of its functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminium hydride), and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out in organic solvents such as dichloromethane or ethanol, under controlled temperature and pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxide or sulfone derivatives, while substitution reactions could introduce new functional groups into the molecular framework.
科学研究应用
N-(4-(N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)-3-methylphenyl)propionamide has been the subject of various research studies due to its versatile properties.
Chemistry
In chemistry, it serves as a precursor for synthesizing more complex molecules and studying reaction mechanisms. Its unique structure makes it an interesting subject for computational chemistry and molecular modeling.
Biology
Biologically, this compound has shown potential in modulating specific biological pathways. It is being explored for its potential role in enzyme inhibition, signaling pathways, and as a chemical probe to study cellular processes.
Medicine
In medicine, researchers are investigating its potential therapeutic applications, particularly in the treatment of diseases such as cancer, due to its ability to interfere with specific molecular targets.
Industry
Industrially, it may find applications as an intermediate in the production of pharmaceuticals and fine chemicals. Its unique properties also make it a candidate for developing new materials with specialized functions.
作用机制
The mechanism by which N-(4-(N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)-3-methylphenyl)propionamide exerts its effects is primarily through the interaction with specific molecular targets such as enzymes or receptors. The sulfonamide group is known to be a key player in enzyme inhibition, while the methoxyacetyl moiety may facilitate binding to protein targets. The compound's ability to undergo various chemical reactions also allows it to modulate multiple pathways, leading to its diverse biological activities.
相似化合物的比较
Compared to other compounds with similar structures, N-(4-(N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)-3-methylphenyl)propionamide stands out due to its unique combination of functional groups. Similar compounds might include other sulfonamide-containing molecules or those with a tetrahydroquinoline core, such as:
N-(4-sulfamoylphenyl)propionamide
1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinoline
N-(3-methylphenyl)sulfonamide
What sets this compound apart is the specific arrangement and interaction of these functional groups, contributing to its distinct chemical and biological properties.
And voilà! A not-so-short summary that packs a punch. How did I do?
属性
IUPAC Name |
N-[4-[[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]sulfamoyl]-3-methylphenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5S/c1-4-21(26)23-17-9-10-20(15(2)12-17)31(28,29)24-18-8-7-16-6-5-11-25(19(16)13-18)22(27)14-30-3/h7-10,12-13,24H,4-6,11,14H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZSIUQYMJUYAHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2,4-difluorophenyl)-2-[(2,2-dimethyl-5-phenyl-2H-imidazol-4-yl)sulfanyl]acetamide](/img/structure/B2591139.png)
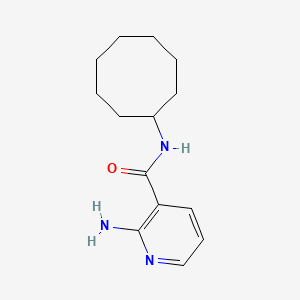
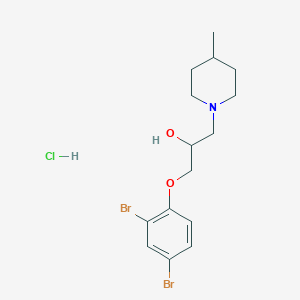
![N-cyclopropyl-4-phenyl-N-[2-(thiophen-2-yl)ethyl]oxane-4-carboxamide](/img/structure/B2591144.png)
![N-(1-cyanocyclopropyl)-3-[(naphthalen-2-yl)formamido]propanamide](/img/structure/B2591147.png)
![3-Methyl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-N-[3-[methyl(prop-2-ynyl)amino]propyl]azetidine-1-carboxamide](/img/structure/B2591148.png)
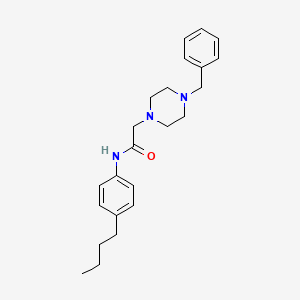
![tert-butyl N-[(1-hydroxy-3-methylbutan-2-yl)oxy]carbamate](/img/structure/B2591153.png)
![N-(3-acetylphenyl)-2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)acetamide](/img/structure/B2591154.png)
![ethyl 2-(2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)acetate](/img/structure/B2591156.png)
![2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2591157.png)
